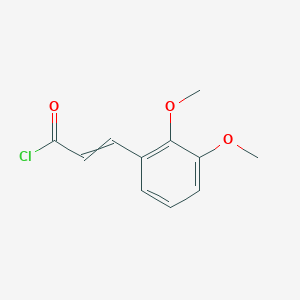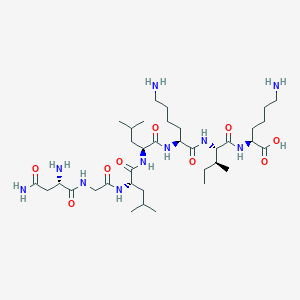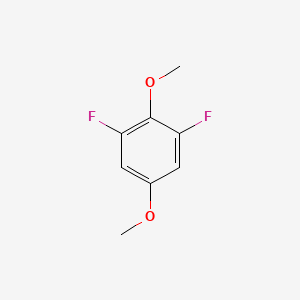
1,3-Difluoro-2,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two methoxy groups are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a benzene ring is treated with fluorinating agents and methoxylating agents under controlled conditions to introduce the fluorine and methoxy groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution: Products include derivatives where fluorine atoms are replaced by other functional groups.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include partially or fully reduced benzene derivatives.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-difluoro-2,5-dimethoxybenzene involves its interaction with various molecular targets. The fluorine atoms and methoxy groups influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Difluoro-2,5-dimethoxybenzene
- 1,2-Difluoro-4,5-dimethoxybenzene
- 1,3-Dimethoxybenzene
Uniqueness
1,3-Difluoro-2,5-dimethoxybenzene is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Propiedades
Número CAS |
203059-81-8 |
|---|---|
Fórmula molecular |
C8H8F2O2 |
Peso molecular |
174.14 g/mol |
Nombre IUPAC |
1,3-difluoro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 |
Clave InChI |
ZXDQTQYRMDJIDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)F)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


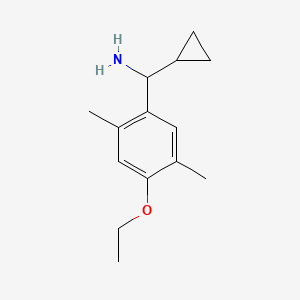
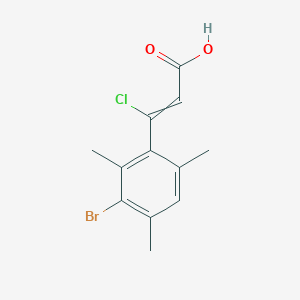
![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)
![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)
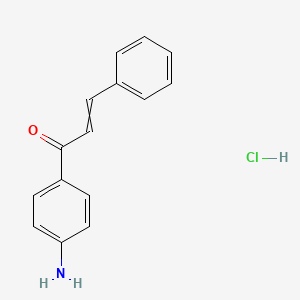
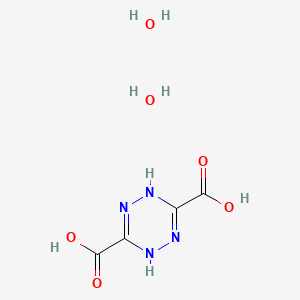
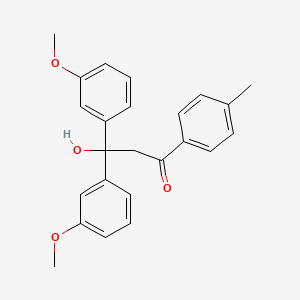
![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)
![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)
